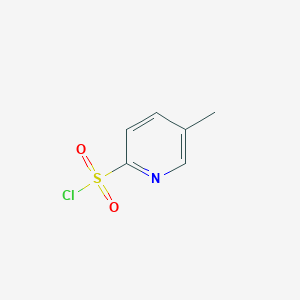
5-Methylpyridine-2-sulfonyl chloride
Descripción general
Descripción
5-Methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-2-sulfonyl chloride consists of a pyridine ring with a methyl group attached to the 5th carbon and a sulfonyl chloride group attached to the 2nd carbon .Physical And Chemical Properties Analysis
The boiling point of 5-Methylpyridine-2-sulfonyl chloride is predicted to be 296.8±28.0 °C, and its density is predicted to be 1.413±0.06 g/cm3 . Its pKa is predicted to be -4.84±0.29 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
One application of 5-Methylpyridine-2-sulfonyl chloride is in the synthesis of new pyridine-3-sulfonyl chlorides, which serve as synthons for preparing N-substituted sulfonic acids and sulfonyl amides. These compounds are explored for their potential biological activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Methylpyridine-2-sulfonyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Methylpyridine-2-sulfonyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 5-Methylpyridine-2-sulfonyl chloride is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, demonstrating the significant molecular and cellular effects of this compound’s action .
Action Environment
The action of 5-Methylpyridine-2-sulfonyl chloride is influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can be affected by environmental conditions
Propiedades
IUPAC Name |
5-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMBGLESYHDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)

![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
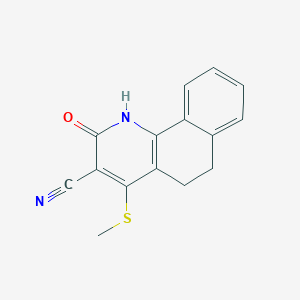
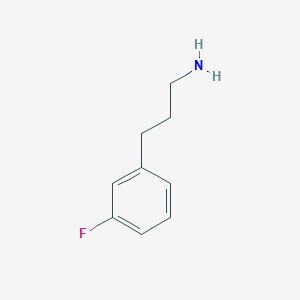
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
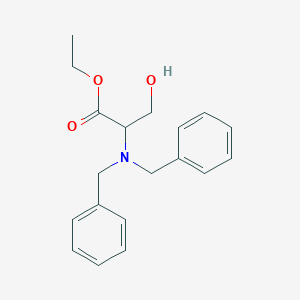
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
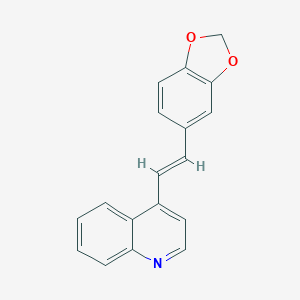
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)